Ethyl 8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine-3-Carboxylate
Description
Ethyl 8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate (CAS 2091166-30-0) is a bicyclic heterocyclic compound with a molecular formula of C₁₀H₁₅N₃O₂ and a molecular weight of 209.25 g/mol . Structurally, it features a fused imidazole and pyrazine ring system, with an ethyl ester group at position 3 and a methyl substituent at position 6. This compound is primarily utilized in medicinal chemistry as a precursor for synthesizing bioactive molecules, particularly in antimalarial and anticancer research . Its stability and solubility profile (moderate polarity due to the ester group) make it suitable for further functionalization.
Properties
IUPAC Name |
ethyl 8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-3-15-10(14)8-6-12-9-7(2)11-4-5-13(8)9/h6-7,11H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYZDNUFFGQMAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1CCNC2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine-3-Carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-amino pyrazine with ethyl acetoacetate in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions in ethanol, leading to the formation of the desired product in good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine-3-Carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazo[1,2-a]pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of reduced imidazo[1,2-a]pyrazine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyrazine derivatives.
Scientific Research Applications
Pharmaceutical Development
Ethyl 8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine-3-Carboxylate serves as a key intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its derivatives have been shown to act as orexin receptor antagonists, which are promising for treating sleep disorders and cognitive dysfunctions. Research indicates that these compounds can enhance memory function and reduce alertness in animal models .
Case Study: Orexin Receptor Antagonists
A study demonstrated that derivatives of this compound decreased active wakefulness and increased REM sleep duration in rat models. These findings suggest potential therapeutic applications for sleep disorders and stress-related syndromes .
Biochemical Research
In biochemical studies, this compound is utilized to explore enzyme inhibition and receptor binding mechanisms. It aids researchers in understanding biological pathways and developing new therapeutic strategies.
Case Study: Enzyme Inhibition
Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to the development of drugs targeting metabolic disorders .
Agricultural Chemistry
The compound is also applied in formulating agrochemicals for pest control. Its effectiveness in minimizing environmental impact while controlling pests makes it a valuable asset in sustainable agriculture.
Case Study: Agrochemical Formulation
Field trials have demonstrated that formulations containing this compound effectively reduce pest populations while maintaining crop yield and health .
Material Science
Its unique chemical properties make this compound suitable for developing advanced materials such as polymers and coatings that require specific chemical resistance and durability.
Case Study: Polymer Development
Research indicates that incorporating this compound into polymer matrices enhances their mechanical properties and resistance to degradation under environmental stressors .
Analytical Chemistry
In analytical chemistry, this compound serves as a standard for various analytical techniques. It ensures accurate measurements and quality control in laboratory settings.
Case Study: Quality Control Standards
Laboratories have successfully employed this compound as a reference standard in chromatographic analyses to improve the precision of quantitative measurements .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Ethyl 8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine-3-Carboxylate involves its interaction with specific molecular targets and pathways. This compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Key Observations :
- The 8-methyl group in the target compound reduces ring flexibility compared to non-methylated analogs (e.g., ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate) .
- Hydrochloride salts (e.g., ) enhance aqueous solubility but may alter pharmacokinetic properties .
- BIM-46174, a therapeutic derivative, demonstrates how bulkier substituents (e.g., cyclohexylmethyl) improve target binding but reduce metabolic stability .
Stability and Industrial Relevance
- The target compound’s 8-methyl group stabilizes the tetrahydroimidazo ring against oxidation, as seen in intermediates prone to silica/oxygen degradation .
Biological Activity
Ethyl 8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine-3-Carboxylate (CAS No. 91476-82-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the various biological activities associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C₉H₁₃N₃O₂
- Molecular Weight : 195.22 g/mol
- IUPAC Name : Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
Biological Activity Overview
The biological activities of this compound have been explored in various studies. The compound exhibits a range of pharmacological effects including:
- Antimicrobial Activity : Studies have demonstrated that imidazo[1,2-a]pyrazine derivatives possess significant antimicrobial properties against various bacterial strains.
- Anticancer Properties : Research indicates that certain derivatives can inhibit cancer cell proliferation through mechanisms that may involve apoptosis and cell cycle arrest.
- Neuroprotective Effects : Some studies suggest potential neuroprotective effects against neurodegenerative diseases by modulating neurotransmitter systems.
Biological Activity Summary
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains. -
Anticancer Mechanism :
In vitro studies on human breast cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. The cell viability decreased significantly at concentrations above 50 µM after 24 hours of treatment. -
Neuroprotective Study :
An experimental model of oxidative stress in neuronal cells demonstrated that treatment with the compound reduced cell death by 40% compared to control groups. This effect was attributed to its ability to scavenge free radicals and enhance antioxidant defenses.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine-3-Carboxylate?
- Methodology : The compound is synthesized via cyclocondensation or catalytic hydrogenation. For example, hydrogenation of imidazo[1,2-a]pyrazine derivatives using PtO₂ under 4 bar H₂ in 2-methoxyethanol yields tetrahydroimidazo products (76% yield) . Cyclocondensation of trichloroacetone with aminopyrimidine, followed by oxidation and esterification, is another route to generate tetrahydroimidazo intermediates .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology : Use ¹H/¹³C NMR to confirm hydrogen environments and carbon frameworks (e.g., cyclic NH groups at δ 3.35–3.94 ppm and aromatic protons at δ 7.36–8.52 ppm) . HRMS validates molecular mass (e.g., [M+H]⁺ peaks matching theoretical values), while IR identifies functional groups like carbonyls (~1690 cm⁻¹) and amines (~3348 cm⁻¹) .
Q. How can researchers mitigate instability during purification?
- Methodology : Avoid silica gel chromatography if intermediates are oxygen-sensitive. Instead, use solvent evaporation followed by recrystallization or column chromatography with non-polar eluents (e.g., DCM/MeOH/NH₃ mixtures) . Borane-derived impurities may require repeated methanol quenching .
Advanced Research Questions
Q. How should contradictory yield data in synthetic protocols be reconciled?
- Methodology : Analyze impurities from reagents (e.g., borane-THF adducts contributing to >100% crude yields ). Optimize reaction stoichiometry (e.g., 3.1 equiv borane) and monitor via TLC or in situ NMR. Cross-validate purity using HPLC with UV/ELSD detection .
Q. What strategies enhance the bioactivity of tetrahydroimidazo derivatives?
- Methodology : Introduce hydrazone side chains via condensation with aromatic aldehydes (80–92% yields) to improve antibacterial activity . Structural modifications, such as replacing the bicyclic core with monocyclic lactams, can refine pharmacophore interactions (e.g., antifungal or kinase inhibition) .
Q. How to optimize reaction conditions for scale-up synthesis?
- Methodology : Use high-pressure hydrogenation reactors for catalytic steps (e.g., 30 psi H₂ with PtO₂) . For air-sensitive intermediates, employ Schlenk techniques or nitrogen-purged solvents. Process analytical technology (PAT) tools like FTIR monitoring ensure reaction completion .
Q. What computational methods support structure-activity relationship (SAR) studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
